molecular formula C4H2O2 B15296782 2-Butynedial CAS No. 21251-20-7

2-Butynedial

Cat. No.: B15296782
CAS No.: 21251-20-7
M. Wt: 82.06 g/mol
InChI Key: AZEBXWRLBFPUTO-UHFFFAOYSA-N
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Description

2-Butynedial: is an organic compound with the molecular formula C₄H₂O₂. It is a highly reactive dialdehyde with a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butynedial can be synthesized through several methods. One common approach involves the oxidation of 2-butyne-1,4-diol using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.

Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The production process involves the careful handling of reagents and strict control of reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butynedial undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield 2-butynediol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, such as butynedioic acid.

    Reduction: 2-Butynediol or other alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butynedial has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Although less common, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butynedial involves its highly reactive carbonyl groups and triple bond. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

    1,2-Butanediol: A diol with two hydroxyl groups on adjacent carbon atoms.

    1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.

    1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms.

    2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.

Comparison: 2-Butynedial is unique due to its triple bond and dialdehyde structure, which confer distinct reactivity compared to the butanediols. While butanediols are primarily used as solvents and intermediates in polymer production, this compound’s reactivity makes it valuable for specialized applications in organic synthesis and research.

Biological Activity

2-Butynedial, with the chemical formula C4H2O2\text{C}_4\text{H}_2\text{O}_2, is a compound that has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two aldehyde groups and a triple bond. Its structural formula can be represented as:

O CC CC O\text{O CC CC O}

This configuration contributes to its reactivity and interaction with biological systems.

Biological Activities

The biological activities of this compound have been investigated in various contexts, including:

1. Antimicrobial Activity

  • This compound has demonstrated antimicrobial properties against several bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity .

2. Anti-Inflammatory Effects

  • Research has shown that this compound exhibits anti-inflammatory activity by modulating cytokine production. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

3. Antioxidant Activity

  • The compound's ability to scavenge free radicals has been documented, suggesting potential applications in oxidative stress-related conditions. It enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

4. Enzyme Inhibition

  • This compound has been identified as an inhibitor of certain enzymes, including tyrosine phosphatase 1B (PTP1B), which is relevant for glucose metabolism and insulin signaling. This inhibition may contribute to its potential role in managing diabetes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed pathways include:

  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, this compound may alter signaling pathways involved in inflammation and cell survival.
  • Enzyme Interaction : The compound's ability to inhibit specific enzymes suggests it may interfere with metabolic pathways critical for cellular function.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Properties : A study evaluated the effectiveness of this compound against various microbial strains using disk diffusion assays. Results indicated significant inhibition zones for both gram-positive and gram-negative bacteria, underscoring its broad-spectrum antimicrobial potential .
  • Anti-inflammatory Research : In a controlled study involving human cell lines, treatment with this compound resulted in a marked decrease in inflammatory markers compared to untreated controls, suggesting its utility in inflammatory disease models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism Key Findings References
AntimicrobialDisruption of cell membranesInhibits growth of S. aureus and E. coli
Anti-inflammatoryCytokine modulationReduces TNF-alpha and IL-6 levels
AntioxidantFree radical scavengingEnhances antioxidant enzyme activity
Enzyme inhibitionInhibition of PTP1BAffects glucose metabolism

Properties

CAS No.

21251-20-7

Molecular Formula

C4H2O2

Molecular Weight

82.06 g/mol

IUPAC Name

but-2-ynedial

InChI

InChI=1S/C4H2O2/c5-3-1-2-4-6/h3-4H

InChI Key

AZEBXWRLBFPUTO-UHFFFAOYSA-N

Canonical SMILES

C(=O)C#CC=O

Origin of Product

United States

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